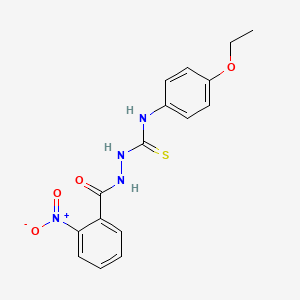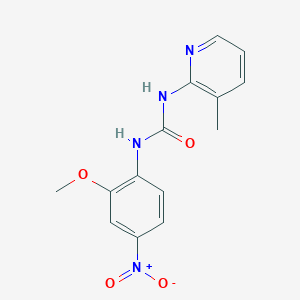![molecular formula C13H12ClN3O3S2 B4118183 methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4118183.png)
methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate
Descripción general
Descripción
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate, also known as MTAB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate works by binding to the active site of carbonic anhydrase, inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are involved in a variety of physiological processes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in the pH of the surrounding environment. This can have a variety of effects on cellular processes. This compound has also been shown to induce apoptosis, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in physiological processes. This compound has also been shown to have anti-tumor and anti-inflammatory properties, making it a promising compound for the development of new cancer treatments and anti-inflammatory drugs. However, this compound has some limitations for use in lab experiments. It is a relatively complex compound to synthesize, and it can be expensive to produce. Additionally, it has not been extensively studied for its potential toxic effects, so caution should be used when handling and using this compound.
Direcciones Futuras
There are several future directions for the study of methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate. One area of research is the development of new cancer treatments and anti-inflammatory drugs based on the anti-tumor and anti-inflammatory properties of this compound. Another area of research is the study of the role of carbonic anhydrase in physiological processes, and the potential therapeutic applications of carbonic anhydrase inhibitors like this compound. Additionally, further research is needed to determine the potential toxic effects of this compound, and to develop safer and more efficient methods for synthesizing this compound.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase, and has anti-tumor and anti-inflammatory properties. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new cancer treatments and anti-inflammatory drugs, and the study of the role of carbonic anhydrase in physiological processes.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes. This compound has also been shown to have anti-tumor and anti-inflammatory properties, making it a promising compound for the development of new cancer treatments and anti-inflammatory drugs.
Propiedades
IUPAC Name |
methyl 2-chloro-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-7-16-17-13(22-7)21-6-11(18)15-8-3-4-10(14)9(5-8)12(19)20-2/h3-5H,6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGNLWYUZWBOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4118100.png)
![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118104.png)
![ethyl 5-phenyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118116.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4118131.png)

![N-[4-(benzyloxy)phenyl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4118143.png)


![N-(4-sec-butylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4118177.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4118182.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4118192.png)
![N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4118201.png)